molecular formula C29H23N3O4 B11139158 4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11139158
M. Wt: 477.5 g/mol
InChI Key: XBTFJFSMKKGYGC-RFBIWTDZSA-N
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Description

4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzyloxy, benzoyl, hydroxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxybenzoyl and pyridinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinyl and benzyloxy derivatives that share structural similarities with 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one. Examples include:

Uniqueness

The uniqueness of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C29H23N3O4

Molecular Weight

477.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H23N3O4/c33-27(22-10-12-24(13-11-22)36-19-20-6-2-1-3-7-20)25-26(23-9-5-15-31-17-23)32(29(35)28(25)34)18-21-8-4-14-30-16-21/h1-17,26,33H,18-19H2/b27-25-

InChI Key

XBTFJFSMKKGYGC-RFBIWTDZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)/O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)O

Origin of Product

United States

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